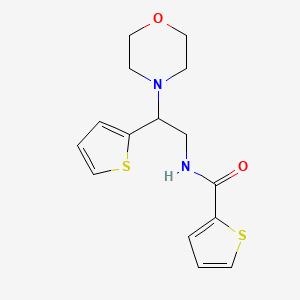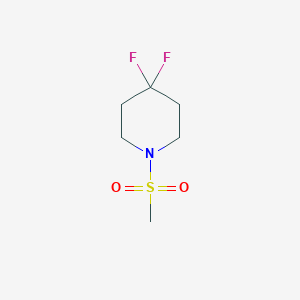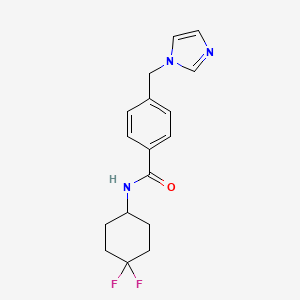
N-(2-morfolino-2-(tiofeno-2-il)etil)tiofeno-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide" is a molecule that is structurally related to various compounds studied for their biological activities, particularly as potential antitumor agents and inhibitors of cell proliferation. The related compounds have been synthesized and characterized using various techniques, including X-ray crystallography, spectroscopy, and elemental analyses. These compounds often contain a morpholino group and a thiophene ring, which are common features in molecules with potential pharmacological properties.
Synthesis Analysis
The synthesis of related compounds typically involves the condensation of isocyanato-substituted benzene derivatives with amines, followed by cyclization reactions. For instance, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was achieved by condensing 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine, which itself was prepared from 2,6-difluorobenzonitrile through amination and cyclization steps . Similarly, the synthesis of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide involved the reaction of thiophene-2-carbonyl chloride with thiophen-2-ylmethanamine .
Molecular Structure Analysis
The molecular structures of these compounds have been elucidated using X-ray crystallography. For example, the crystal structure of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide revealed that the morpholine ring adopts a chair conformation, and the thiophene ring is dihedrally angled with respect to the morpholine and benzamide rings . The crystal structure of 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide showed that the molecule forms two-dimensional stair-like layered chains stabilized by hydrogen bonds and π-π interactions .
Chemical Reactions Analysis
The chemical reactivity of these compounds can be inferred from their molecular structures and the presence of functional groups. The carboxamide group is a common feature that can participate in hydrogen bonding and potentially interact with biological targets. The morpholino group, being a heterocycle containing nitrogen, can also engage in various chemical interactions. The thiophene rings present in these molecules can contribute to the overall electronic properties and reactivity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The presence of the morpholino group and the thiophene ring influences the compound's solubility, electronic properties, and potential to interact with biological molecules. The crystallographic studies provide insights into the solid-state properties, such as crystal packing and intermolecular interactions, which can affect the compound's stability and solubility . The antimicrobial and antitumor activities of these compounds suggest that they have specific interactions with biological targets, which are influenced by their chemical properties .
Aplicaciones Científicas De Investigación
Compuestos Biológicamente Activos
Los análogos basados en tiofeno, como el compuesto en cuestión, han sido de interés para un número creciente de científicos como una clase potencial de compuestos biológicamente activos . Juegan un papel vital para los químicos medicinales para mejorar compuestos avanzados con una variedad de efectos biológicos .
Química Medicinal
El compuesto ha sido un ancla indispensable para los químicos medicinales para producir una biblioteca combinatoria y llevar a cabo esfuerzos exhaustivos en la búsqueda de moléculas líderes . Se ha informado que posee una amplia gama de propiedades terapéuticas con diversas aplicaciones en química medicinal .
Química Industrial
Los derivados del tiofeno se utilizan en la química industrial y la ciencia de los materiales como inhibidores de la corrosión . Esto sugiere que el compuesto podría potencialmente utilizarse en este campo.
Semiconductores Orgánicos
Las moléculas mediadas por tiofeno tienen un papel destacado en el avance de los semiconductores orgánicos . Esto implica que el compuesto podría utilizarse en el desarrollo de nuevos semiconductores orgánicos.
Transistores de Efecto de Campo Orgánicos (OFET)
El compuesto podría potencialmente utilizarse en la fabricación de transistores de efecto de campo orgánicos (OFET), dado el papel de las moléculas mediadas por tiofeno en esta área .
Diodos Orgánicos Emisores de Luz (OLED)
Las moléculas mediadas por tiofeno se utilizan en la fabricación de diodos orgánicos emisores de luz (OLED) . Esto sugiere que el compuesto podría potencialmente utilizarse en el desarrollo de nuevos OLED.
Actividad Fungicida
El compuesto ha mostrado buenas actividades fungicidas contra ciertos organismos . Esto sugiere que podría utilizarse en el desarrollo de nuevos fungicidas.
Propiedades Farmacológicas
Las moléculas con el sistema cíclico del tiofeno exhiben muchas propiedades farmacológicas como anticancerígenas, antiinflamatorias, antimicrobianas, antihipertensivas y antiateroscleróticas . Esto sugiere que el compuesto podría potencialmente utilizarse en el desarrollo de nuevos fármacos con estas propiedades.
Direcciones Futuras
Thiophene-based compounds have been the focus of many researchers due to their potential biological activities. They are used in the synthesis of pharmaceutical and biologically active compounds . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Mecanismo De Acción
Target of Action
Related compounds have shown considerable anti-urease and leishmanicidal potential .
Mode of Action
It’s worth noting that related compounds have exhibited a significant inhibitory effect on urease, with ic50 values in the range of 350–805 μM .
Biochemical Pathways
Related compounds have shown to inhibit enzymatic reactions, enhance lipophilicity, and alter cell membrane functions .
Result of Action
Related compounds have shown marked anticancer activities in human colorectal cancer (hct), hepatic cancer (hepg2), and breast cancer (mcf-7) cell lines .
Propiedades
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c18-15(14-4-2-10-21-14)16-11-12(13-3-1-9-20-13)17-5-7-19-8-6-17/h1-4,9-10,12H,5-8,11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCGJGIOASSWLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl 2-({[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonothioyl}amino)terephthalate](/img/structure/B2515859.png)
![ethyl 2-((1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)-2-oxoacetate](/img/structure/B2515864.png)
![1,6,7-trimethyl-3-(2-morpholinoethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2515866.png)
![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2515867.png)



![dimethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B2515872.png)
![N-(2-methoxyphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2515875.png)
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] spiro[1,3-dithiolane-2,9'-bicyclo[3.3.1]nonane]-3'-carboxylate](/img/structure/B2515876.png)
![Ethyl 2-(nicotinamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2515877.png)
![2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2515880.png)

